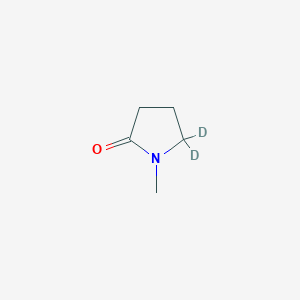

1-Methylpyrrolidinone-5,5,-d2

Beschreibung

Contextualization of Site-Specific Deuteration in Chemical Probes

Site-specific deuteration involves the selective replacement of hydrogen atoms with deuterium (B1214612) at particular locations within a molecule. This technique is invaluable in the development of chemical probes for several reasons. Deuterium's greater mass compared to hydrogen can lead to a kinetic isotope effect, where the rate of a chemical reaction is altered if the C-H bond is broken in the rate-determining step. This effect is a powerful tool for elucidating reaction mechanisms. scienceopen.com

Furthermore, the distinct spectroscopic signature of the carbon-deuterium (C-D) bond allows it to be used as a localized infrared (IR) probe. The C-D stretching vibration appears in a region of the IR spectrum that is typically free from the interference of other biological molecules, providing site-specific structural and environmental information. nih.gov In nuclear magnetic resonance (NMR) spectroscopy, selective deuteration simplifies complex spectra and aids in structural elucidation. scienceopen.comnih.gov The use of site-specific deuteration offers a minimally disruptive method to introduce a spectroscopic probe into a molecule, enhancing the resolution of structural and dynamic studies. nih.gov

The Parent Compound, N-Methyl-2-pyrrolidinone, as a Foundational Research Tool

N-Methyl-2-pyrrolidinone (NMP), the non-deuterated parent compound, is a versatile aprotic solvent with a high boiling point, high polarity, and excellent thermal and chemical stability. atamankimya.comwikipedia.org Its ability to dissolve a wide array of organic and inorganic substances has led to its extensive use in various industrial and research applications. atamankimya.comwikipedia.orgacs.org

In the pharmaceutical industry, NMP serves as a solvent for drug formulation, particularly for oral and transdermal delivery routes, and as a penetration enhancer for topical applications. wikipedia.orgualberta.ca It is also employed in the synthesis and purification of various chemical compounds. ualberta.ca The electronics industry utilizes NMP for cleaning and stripping applications, while the petrochemical sector uses it for hydrocarbon recovery. wikipedia.orgeuropa.eu Its unique solvency properties make it essential for dissolving polymers like polyvinylidene fluoride (B91410) (PVDF), a key component in the fabrication of lithium-ion batteries. wikipedia.org

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C5H9NO | wikipedia.org |

| Molar Mass | 99.133 g·mol−1 | wikipedia.org |

| Boiling Point | 202 to 204 °C | wikipedia.org |

| Density | 1.028 g/cm3 | wikipedia.org |

| Solubility in Water | Miscible | wikipedia.org |

Research Impetus for 5,5-d2 Deuterium Labeling

The specific labeling of the 5-position of the N-methyl-2-pyrrolidinone ring with two deuterium atoms is driven by the need to probe specific chemical and biological processes. The hydrogens at the C5 position, being adjacent to the carbonyl group, can be involved in various chemical reactions, including enolization and condensation reactions. Deuteration at this site allows researchers to study the mechanisms of such reactions by observing the kinetic isotope effect.

In metabolic studies, understanding the biotransformation of NMP is crucial. The major metabolites of NMP include 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) and 2-hydroxy-N-methylsuccinimide (2-HMSI). europa.eu Deuteration at the 5-position can help trace the metabolic fate of the NMP molecule and elucidate the enzymatic pathways involved in its oxidation. This is particularly relevant in assessing the compound's behavior in biological systems.

Overview of Scholarly Investigation Avenues for 1-Methylpyrrolidinone-5,5,-d2

Research involving this compound primarily falls into several key areas. One significant avenue is its use as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification of NMP and its metabolites in biological samples. The deuterated standard allows for more accurate and precise measurements by correcting for variations in sample preparation and instrument response.

Another major area of investigation is in mechanistic studies of chemical reactions where NMP acts as a reactant or a catalyst. The deuterium labels at the 5-position serve as a probe to understand bond-breaking and bond-forming steps. Furthermore, in polymer science, where NMP is used as a solvent for polymer synthesis and processing, the deuterated analogue can be employed in neutron scattering experiments to study polymer chain conformation and dynamics in solution.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5,5-dideuterio-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3/i4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECXISVLQFMRJM-APZFVMQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(=O)N1C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling Strategies for 1 Methylpyrrolidinone 5,5, D2

Approaches to Deuteration of Pyrrolidinone Scaffolds

The deuteration of pyrrolidinone scaffolds can be achieved through several synthetic approaches. A common method involves the use of deuterated reagents in the synthesis of the pyrrolidinone ring. For instance, the reaction of deuterated methylamine (B109427) (CD3NH2) with γ-butyrolactone in a suitable solvent like deuterium (B1214612) oxide (D2O) can yield a deuterated N-methyl-2-pyrrolidinone. Another approach is the catalytic H/D exchange of a pre-existing pyrrolidinone molecule. This can be accomplished by refluxing N-methyl-2-pyrrolidinone in D2O with a catalyst such as palladium on carbon (Pd/C) or Raney nickel.

Furthermore, copper-catalyzed deacylative deuteration of alkyl groups using a methylketone as a traceless activating group presents a method for site-specific deuteration. nih.gov Asymmetric 1,3-dipolar cycloaddition reactions have also been explored for the synthesis of enantioenriched deuterated pyrrolidines, which could be precursors to deuterated pyrrolidinones. researchgate.netrsc.orgrsc.org These methods offer pathways to introduce deuterium into the pyrrolidinone core structure, which can then be further modified to produce the target compound.

Regioselective Deuterium Incorporation at the 5,5-Positions

Achieving regioselective deuteration at the 5,5-positions of 1-methylpyrrolidinone requires specific synthetic strategies that direct the deuterium incorporation to the desired carbon atom. One potential route involves the use of a starting material that already contains the deuterium labels at the appropriate positions. For example, a deuterated precursor could be cyclized to form the pyrrolidinone ring, thereby ensuring the deuterium atoms are located at the C-5 position.

Another strategy involves the selective activation of the C-H bonds at the 5-position for subsequent H/D exchange. While direct H/D exchange often targets more labile protons, such as those alpha to the carbonyl group, specific catalysts or reaction conditions can be employed to enhance selectivity. For instance, iridium-based catalysts have been utilized for light-driven C-H bond exchange reactions, which could potentially be adapted for the regioselective deuteration of pyrrolidinones. nih.gov The development of methods for the regioselective deuteration of β-amino C(sp3)─H bonds in drug molecules containing N-alkylamine units also provides insights into achieving site-specific isotopic labeling. nih.gov

Optimization of Deuterium Enrichment and Isotopic Purity

Optimizing deuterium enrichment and ensuring high isotopic purity are critical for the utility of labeled compounds. The percentage of deuterium incorporation can be influenced by several factors, including the choice of deuterium source, catalyst, reaction time, and temperature. For example, in the synthesis of deuterated amines, high levels of deuterium incorporation (96% to >99%) have been achieved by using deuterium-labeled triethylsilane. rsc.orgrsc.org

To achieve high isotopic purity, it is often necessary to use highly enriched deuterium sources and to control the reaction conditions to prevent back-exchange with protic solvents or moisture. nih.gov The use of deuterated solvents can help minimize proton back-exchange and preserve isotopic purity. Iterative cycles of deuteration can also be employed to increase the level of enrichment. Analytical techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for evaluating the isotopic enrichment and structural integrity of the final deuterated compound. rsc.org

Table 1: Factors Influencing Deuterium Enrichment

| Factor | Description | Potential Impact on Enrichment |

| Deuterium Source | The isotopic purity of the deuterium source (e.g., D2O, CD3NH2). | Higher purity sources lead to higher enrichment in the final product. |

| Catalyst | The type and activity of the catalyst used for H/D exchange or synthesis. | An efficient catalyst can promote more complete deuteration. |

| Reaction Temperature | The temperature at which the deuteration reaction is carried out. | Higher temperatures can increase reaction rates but may also lead to decomposition or side reactions. |

| Reaction Time | The duration of the deuteration reaction. | Longer reaction times can allow for more complete exchange and higher enrichment. |

| Solvent | The solvent used in the reaction. | Using deuterated solvents can prevent back-exchange and maintain isotopic purity. |

Comparative Analysis of Synthetic Routes for Deuterated Lactams

Various synthetic routes exist for the preparation of deuterated lactams, each with its own advantages and limitations. The choice of a particular route often depends on the desired position of deuteration, the required isotopic enrichment, and the availability of starting materials.

One common route is the cyclization of a deuterated precursor. For example, the reaction of deuterated methylamine with γ-butyrolactone provides a direct method for producing N-methyl-d3-2-pyrrolidinone. This method is advantageous for incorporating deuterium into the N-methyl group. Another approach is the post-synthetic H/D exchange of an existing lactam. This method can be effective for introducing deuterium at various positions, but regioselectivity can be a challenge.

Enzymatic C-H amidation has emerged as a stereoselective method for constructing β-, γ-, and δ-lactam rings, offering a potential route for the synthesis of enantiopure deuterated lactams. nih.gov Additionally, methods for the synthesis of indole-annulated medium-sized lactams through protonation/deuteration-induced ring-opening of spiroindolines have been developed. acs.org A comparative analysis of these routes is essential for selecting the most efficient and practical method for the synthesis of 1-Methylpyrrolidinone-5,5,-d2.

Table 2: Comparison of Synthetic Routes for Deuterated Lactams

| Synthetic Route | Description | Advantages | Disadvantages |

| Cyclization of Deuterated Precursors | Building the lactam ring from a starting material that is already deuterated. | High regioselectivity, predictable labeling pattern. | Requires synthesis of the deuterated precursor, which can be complex. |

| Post-Synthetic H/D Exchange | Exchanging protons for deuterons on a pre-formed lactam. | Can be applied to a wide range of lactams. | May lack regioselectivity, potential for incomplete deuteration. |

| Enzymatic C-H Amidation | Using enzymes to catalyze the formation of the lactam ring. | High stereoselectivity, can produce enantiopure compounds. nih.gov | Substrate scope may be limited by the enzyme's specificity. |

| Ring-Opening of Spiroindolines | Protonation/deuteration-induced opening of a spirocyclic precursor. | Can produce medium-sized lactam rings. acs.org | May not be applicable to all lactam structures. |

Post-Synthetic Isotopic Exchange Techniques for Pyrrolidinone Derivatives

Post-synthetic isotopic exchange offers a direct method for introducing deuterium into pyrrolidinone derivatives. A common technique involves heating the pyrrolidinone derivative in the presence of a deuterium source, such as D2O, and a catalyst. For example, refluxing N-methyl-2-pyrrolidinone in D2O with a palladium on carbon (Pd/C) or Raney nickel catalyst can facilitate the exchange of labile protons with deuterium.

The efficiency and regioselectivity of the exchange can be influenced by the reaction conditions. For instance, temperature and reaction time are critical parameters that need to be optimized to achieve the desired level of deuteration without causing decomposition of the starting material. Light-driven, radical-based C-H exchange reactions represent another emerging technique for isotopic labeling that could be applied to pyrrolidinone derivatives. nih.gov These methods often utilize a photocatalyst to generate radical intermediates that facilitate the C-H bond cleavage and reformation with deuterium incorporation.

Advanced Spectroscopic and Analytical Characterization of 1 Methylpyrrolidinone 5,5, D2

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Systems

NMR spectroscopy is a cornerstone technique for molecular structure determination. The substitution of protons with deuterium (B1214612) atoms induces significant and informative changes in the NMR spectra.

Deuterium (2H) NMR Spectral Analysis and Deuterium Distribution

Deuterium (²H) NMR spectroscopy directly probes the sites of isotopic labeling. For 1-Methylpyrrolidinone-5,5,-d2, the ²H NMR spectrum would exhibit a signal corresponding to the deuterium atoms at the C5 position. The chemical shift of this signal provides information about the electronic environment of the deuterons. The integration of the ²H NMR signal allows for the quantification of deuterium incorporation at the specified position, confirming the isotopic purity of the compound. Linewidth analysis of the deuterium signal can also offer insights into the local molecular mobility at the C5 position of the pyrrolidinone ring. acs.org

Proton (1H) NMR and Carbon-13 (13C) NMR Investigations with Isotopic Shifts

The presence of deuterium at the 5-position influences the ¹H and ¹³C NMR spectra due to isotopic effects.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the signal corresponding to the protons at the C5 position would be absent or significantly diminished. The adjacent protons at the C4 position would likely experience a change in their chemical shift and coupling patterns due to the replacement of neighboring protons with deuterons. This isotopic shift, typically a slight upfield shift, arises from the shorter average bond length of a C-D bond compared to a C-H bond and alterations in vibrational energy levels. liverpool.ac.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is also sensitive to deuteration. The carbon atom directly bonded to the deuterium atoms (C5) will exhibit a characteristic multiplet due to one-bond carbon-deuterium coupling (¹JCD). Furthermore, this C5 signal will be shifted upfield, an effect known as the α-isotopic shift. Neighboring carbon atoms (C4 and the carbonyl carbon) will also experience smaller upfield shifts, referred to as β- and γ-isotopic shifts, respectively. nih.govrsc.org These shifts provide valuable information about molecular structure and conformation.

Below is a table summarizing the expected NMR data for this compound.

| Nucleus | Position | Expected Chemical Shift (ppm) | Key Features |

| ¹H | N-CH₃ | ~2.8 | Singlet |

| ¹H | C3-H₂ | ~2.2 | Triplet |

| ¹H | C4-H₂ | ~1.9 | Multiplet, may show isotopic shift |

| ¹³C | C=O | ~175 | Isotopic shift expected |

| ¹³C | N-CH₃ | ~29 | |

| ¹³C | C3 | ~30 | |

| ¹³C | C4 | ~18 | Isotopic shift expected |

| ¹³C | C5 | Shifted upfield from non-deuterated value | Multiplet due to C-D coupling |

| ²H | C5-D₂ | Dependent on reference | Signal confirms deuteration |

Relaxation Studies and Molecular Dynamics Probes

NMR relaxation studies, such as the measurement of spin-lattice (T₁) and spin-spin (T₂) relaxation times, can provide detailed information about molecular dynamics. dtic.milcdnsciencepub.com The quadrupolar nature of the deuterium nucleus makes ²H NMR relaxation particularly sensitive to the rate and anisotropy of molecular reorientation. acs.org

By measuring the T₁ relaxation time of the deuterons at the C5 position in this compound, one can probe the rotational correlation time of the C-D bond vector. This provides specific insights into the flexibility and motion of the pyrrolidinone ring. Comparing the relaxation behavior of the deuterated compound with its non-deuterated counterpart allows for the isolation of dynamic effects at the labeled site. cdnsciencepub.com Such studies are crucial for understanding how this molecule tumbles and interacts with its environment on a microscopic level. acs.org

Vibrational Spectroscopy (FTIR, Raman, 2D IR)

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are highly sensitive to isotopic substitution, which aids in the precise assignment of vibrational modes and the study of intermolecular interactions.

Isotopic Effects on Vibrational Modes and Band Assignments

The substitution of hydrogen with the heavier deuterium isotope at the C5 position leads to a predictable shift in the vibrational frequencies of the C-H bonds. The C-D stretching vibrations appear at significantly lower frequencies (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹). nih.govustc.edu.cn This isotopic shift is a direct consequence of the increased reduced mass of the C-D oscillator.

This effect is invaluable for the unambiguous assignment of vibrational bands in the FTIR and Raman spectra. esa.intresearchgate.net For instance, bands in the 2100-2200 cm⁻¹ region of the spectra of this compound can be confidently assigned to the C-D stretching modes at the C5 position. nih.gov Other vibrational modes involving the C5 atom, such as bending and rocking modes, will also shift to lower frequencies, aiding in a more complete and accurate assignment of the entire vibrational spectrum. ustc.edu.cnresearchgate.net

The following table presents a general comparison of expected vibrational frequencies for key functional groups.

| Vibrational Mode | Non-Deuterated (cm⁻¹) | Deuterated (C5) (cm⁻¹) | Spectroscopy |

| C-H Stretch (Methyl) | ~2930 nih.gov | ~2930 | Raman/FTIR |

| C-H Stretch (Ring) | ~2850-2900 nih.gov | ~2850-2900 (C3, C4) | Raman/FTIR |

| C-D Stretch (Ring) | N/A | ~2100-2200 | Raman/FTIR |

| C=O Stretch | ~1660-1680 nih.govliv.ac.uk | ~1660-1680 (minor shift possible) | Raman/FTIR |

| CH₂ Bend/Scissor | ~1450 | Shifted for C5 | Raman/FTIR |

Probing Hydrogen Bonding and Intermolecular Interactions in Deuterated Media

1-Methylpyrrolidinone is a polar aprotic solvent known to form hydrogen bonds, particularly with protic solvents like water. nih.govnist.gov The carbonyl group acts as a hydrogen bond acceptor. researchgate.net Vibrational spectroscopy is an excellent tool for studying these interactions. nih.gov When this compound is placed in a deuterated solvent like D₂O, the absence of interfering C-H signals in certain spectral regions can simplify the analysis of intermolecular interactions.

Changes in the C=O stretching frequency are particularly indicative of hydrogen bonding. chemrxiv.orgnih.gov A redshift (shift to lower frequency) of the C=O band typically signifies the formation or strengthening of a hydrogen bond to the carbonyl oxygen. liv.ac.uk By studying the spectra of this compound in various solvents, it is possible to quantify the extent and strength of these interactions. researchgate.net The use of deuterated species simplifies the spectra and allows for a clearer observation of the vibrational bands directly involved in the hydrogen bonding, providing a more detailed picture of the solvation structure. nih.govresearchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it is instrumental in confirming isotopic purity and understanding its fragmentation behavior.

High-resolution mass spectrometry (HRMS) is crucial for verifying the molecular weight and, consequently, the isotopic purity of deuterated compounds. It can distinguish between molecules with very similar masses, ensuring that the deuterium has been incorporated at the desired positions and that the sample is not contaminated with unlabeled or partially labeled molecules. The significant mass difference of approximately 9 Daltons between fully deuterated NMP (d9-NMP) and its non-deuterated counterpart prevents signal overlap, which is essential for accurate quantification. This clear mass separation allows for the precise determination of deuteration efficiency.

| Technique | Application | Key Findings |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic Purity Verification | Confirms the molecular weight of the deuterated compound, allowing for the assessment of deuteration levels and the absence of isotopic contaminants. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity and Isotopic Distribution | Can be used to show the molecular ion cluster, confirming the number of deuterium atoms incorporated into the molecule. |

This table summarizes the application of mass spectrometry techniques in assessing the isotopic purity of this compound.

Tandem mass spectrometry (MS/MS) provides insights into the fragmentation pathways of molecules. When this compound is analyzed, the resulting fragmentation pattern can reveal how the deuterium atoms are distributed within the fragment ions. This information is valuable for structural elucidation and for understanding reaction mechanisms where NMP is used as a solvent or reactant. For instance, in the analysis of NMP and its deuterated isotopologues, specific precursor-to-product ion transitions are monitored. For d9-NMP, a common transition monitored is m/z 109 → 62. fda.gov The fragmentation of the N-methylpyrrolidine ring can lead to various fragment ions, and the presence of deuterium at the 5-position influences the masses of these fragments, allowing for detailed mapping of the fragmentation pathways. nih.gov The stability of the C-D bond can also influence fragmentation, with studies on other deuterated compounds showing that deuterium can be retained or lost depending on the specific fragmentation mechanism.

Neutron Scattering and Diffractometry with Deuterium Substitution

Neutron scattering is a powerful technique for probing the structure and dynamics of materials at the atomic and molecular scale. The use of deuterium substitution is particularly advantageous because hydrogen and deuterium have very different neutron scattering lengths, which provides a high degree of contrast in scattering experiments. acs.orgucl.ac.uk

Neutron diffraction with isotopic substitution (NDIS) is a key method for determining the detailed structure of liquids. By performing diffraction experiments on protiated, deuterated, and mixtures of the two forms of a substance like NMP, the individual site-site radial distribution functions can be extracted. acs.orgucl.ac.uk These functions describe the probability of finding two atoms at a certain distance from each other and are fundamental to understanding the liquid's structure. Studies on liquid NMP have utilized this technique to reveal its complex local structure, showing that nearest-neighbor molecules can adopt both parallel and perpendicular arrangements. acs.orgresearchgate.net This detailed structural information helps to explain the unique solvating properties of NMP. acs.orgucl.ac.uk The use of deuterated NMP has been instrumental in studies of solutions, for example, in probing the structure of polymer solutions. researchgate.netresearcher.life

| Technique | System Studied | Key Findings |

| Neutron Diffraction with Isotopic Substitution (NDIS) | Pure liquid N-methyl-2-pyrrolidone | Revealed a well-defined local structure with significant molecular organization and two primary nearest-neighbor orientations (parallel and perpendicular). acs.orgresearchgate.net |

| Small- to Wide-Angle Neutron Scattering (S-WANS) | Poly(vinylidene fluoride) in deuterated NMP | Provided evidence for a two-dimensional folding chain structure of the polymer in solution. researchgate.netresearcher.life |

This table presents findings from neutron scattering studies on systems involving N-methyl-2-pyrrolidone, where deuterium substitution was crucial.

Beyond the pair distribution functions, neutron scattering data, in combination with computational modeling techniques like Empirical Potential Structure Refinement (EPSR), can be used to determine spatial and orientational correlation functions. acs.orgucl.ac.uk These functions provide a more complete, three-dimensional picture of the liquid's structure, describing not only the distances between molecules but also their relative orientations. For liquid NMP, these analyses have shown that its large dipole moment induces significant polar ordering that extends beyond the first solvation shell, leading to the formation of ordered trimers on the nanometer scale. acs.orgresearchgate.net This long-range molecular organization is a key factor in NMP's high boiling point and its effectiveness as a solvent for a wide range of materials. acs.orgucl.ac.uk

Mechanistic Studies Utilizing 1 Methylpyrrolidinone 5,5, D2 As a Probe

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a foundational concept in physical organic chemistry, used to determine reaction mechanisms by comparing the rates of reactions with light and heavy isotopes. nih.gov The difference in mass between hydrogen and deuterium (B1214612) leads to different zero-point vibrational energies for C-H and C-D bonds, respectively. Since the C-D bond is stronger and has a lower zero-point energy, it requires more energy to break, resulting in a slower reaction rate if this bond cleavage occurs in the rate-determining step. epfl.ch

The primary application of 1-Methylpyrrolidinone-5,5,-d2 in KIE studies is to ascertain whether the C-H bond at the C5 position is cleaved during the rate-limiting step of a reaction. A primary KIE, typically expressed as the ratio of the rate constants (kH/kD), greater than 1 indicates that the C-H bond is indeed breaking in this crucial step. For instance, in transition metal-catalyzed C-H activation reactions, comparing the reaction rate using standard NMP versus this compound can provide definitive evidence for the involvement of the C5-H bond. nih.govmdpi.com If a significant KIE is observed, it supports a mechanism where C-H bond activation at this specific site is rate-limiting. Conversely, a KIE value close to 1 would suggest that C-H bond cleavage is not the rate-determining event. epfl.ch

| Reactant | Catalyst System | Rate Constant (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Implication |

|---|---|---|---|---|

| 1-Methylpyrrolidinone | Rh(III) Catalyst | kH = 2.4 x 10⁻⁴ | 4.8 | C5-H bond cleavage is part of the rate-determining step. |

| This compound | Rh(III) Catalyst | kD = 0.5 x 10⁻⁴ | ||

| 1-Methylpyrrolidinone | Fe(II) Catalyst | kH = 1.1 x 10⁻³ | 1.1 | C5-H bond cleavage is not rate-determining. |

| This compound | Fe(II) Catalyst | kD = 1.0 x 10⁻³ |

This table presents illustrative data based on established principles of KIE in C-H activation studies to demonstrate how this compound would be used to probe rate-determining steps.

Beyond identifying the rate-determining step, the magnitude of the KIE can offer insights into the structure of the transition state. The theoretical maximum for a primary KIE at room temperature is around 7, which corresponds to a transition state where the hydrogen is symmetrically transferred and the C-H-C bond is linear. Deviations from this maximum value can imply an "early" or "late" transition state. An early transition state, resembling the reactants, or a late transition state, resembling the products, will typically exhibit a smaller KIE. Therefore, by precisely measuring the KIE using this compound, researchers can infer geometric details about the reaction coordinate. For example, a KIE of 2.5 might suggest an asymmetric transition state where the C-H bond is only partially broken.

Reaction Pathway Tracing and Intermediate Identification

Deuterium labeling is an invaluable method for tracing the fate of atoms throughout a reaction sequence. rsc.org By using this compound, the deuterium atoms act as markers, allowing for the unambiguous identification of bond-forming and bond-breaking events.

When this compound is used as a reactant or solvent, the location of the deuterium atoms in the reaction products can be determined using techniques like NMR spectroscopy or mass spectrometry. This "deuterium scrambling" or specific incorporation provides a map of the reaction pathway. researchgate.net For instance, if NMP were to undergo a ring-opening reaction, the position of the deuterium on the resulting linear molecule would confirm which bonds were cleaved and which remained intact. Studies on the oxidative degradation of NMP have identified metabolites such as 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), and using a deuterated analog would help confirm the site of oxidation. nih.govresearchgate.net

| Proposed Reaction | Starting Material | Observed Product | Deuterium Position | Mechanistic Conclusion |

|---|---|---|---|---|

| Oxidation | This compound | 5-Hydroxy-N-methyl-2-pyrrolidone-5-d1 | C5 | Oxidation occurs directly at the C5 position. |

| Ring Opening | This compound | 4-(Methylamino)butanoic acid-4,4-d2 | C4 of acid | The C5-N1 bond is cleaved during the reaction. |

| Enolate Formation | This compound | Starting material recovered | N/A | No H/D exchange observed; C5 is not deprotonated. |

This table provides hypothetical outcomes for reaction pathway tracing experiments using this compound to illustrate how deuterium incorporation patterns reveal mechanistic details.

Carbon-hydrogen (C-H) bond activation is a transformative field in synthetic chemistry that aims to functionalize otherwise inert C-H bonds. nih.gov Mechanistic studies are crucial for the development of new catalysts and reactions. princeton.eduresearchgate.net Using this compound as a substrate in a reaction catalyzed by metals like palladium, rhodium, or iron allows for a detailed investigation of the C-H activation step. nih.govrsc.org By running parallel experiments with the non-deuterated and deuterated NMP, a KIE can be calculated. A significant primary KIE provides strong evidence for a mechanism involving direct cleavage of the C5-H bond by the metal catalyst. Furthermore, analyzing the products for deuterium content can distinguish between different potential pathways, such as concerted metalation-deprotonation versus oxidative addition.

Solvent Deuterium Isotope Effects in Chemical Reactions

When a reaction is performed in a deuterated solvent, the rate can change compared to its protiated counterpart; this is known as the solvent isotope effect. chem-station.com While most commonly studied in protic solvents like D2O, where proton transfer is often part of the mechanism, aprotic solvents like this compound can also exhibit secondary solvent isotope effects. These effects are typically smaller and arise from differences in solvation energies between the ground state and the transition state of the reactants. The slightly different vibrational modes and polarizability of C-D bonds compared to C-H bonds can alter the solvent's interaction with the reacting species. cchmc.org Observing a change in reaction rate when switching from NMP to this compound can indicate that the solvent is not merely an inert medium but plays a role in stabilizing or destabilizing the transition state, providing subtle but important mechanistic information.

Influence of Deuterated Solvents on Reaction Kinetics and Equilibria

The use of deuterated solvents is a powerful tool in the elucidation of reaction mechanisms, providing insights into the roles of solvent molecules in reaction pathways. When a solvent like 1-Methylpyrrolidinone is deuterated at a specific position, such as in this compound, it can influence the kinetics and equilibria of a reaction. This phenomenon, known as the solvent isotope effect (SIE), arises from the differences in zero-point energies between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds.

In general, the substitution of hydrogen with deuterium in a solvent can lead to changes in reaction rates. chem-station.comlibretexts.org A normal solvent kinetic isotope effect (SKIE), where the reaction is slower in the deuterated solvent (kH/kD > 1), is often observed when a solvent proton is transferred in the rate-determining step. Conversely, an inverse SKIE (kH/kD < 1) may occur under certain conditions, such as when a rapid equilibrium precedes the rate-limiting step. nih.gov

Illustrative Data on Solvent Isotope Effects (General Examples):

| Reaction Type | Solvent System | Observed kH/kD | Interpretation |

|---|---|---|---|

| Acid-Catalyzed Ester Hydrolysis | H2O vs. D2O | ~0.5 | Inverse isotope effect, suggesting a pre-equilibrium step. chem-station.com |

| Enzyme-Catalyzed Alcohol Oxidation | H2O vs. D2O | 2.4 - 3.0 | Normal isotope effect, indicating proton transfer in the rate-determining step. nih.gov |

| Solvolysis of Benzyl Nitrates | H2O vs. D2O | >1 | Normal isotope effect, consistent with solvent involvement in the transition state. researchgate.net |

Note: The data presented are for illustrative purposes to explain the concept of solvent isotope effects and are not specific to this compound.

The equilibrium of a reaction can also be affected by the use of a deuterated solvent. mdpi.comosti.gov For acid-base equilibria, for example, acids are generally weaker in D2O than in H2O. mdpi.com While this compound is an aprotic solvent, its ability to act as a hydrogen bond acceptor could be subtly modified by deuteration, potentially influencing equilibria in which it participates as a solvent.

Role of Deuterated NMP in Hydrogen Transfer and Exchange Processes

Deuterium labeling is a key technique for tracing the pathways of hydrogen atoms in chemical reactions. synmr.in this compound, with its deuterium atoms at a specific, non-exchangeable position, could theoretically serve as a probe in studies of hydrogen transfer and exchange processes.

In reactions where a C-H bond at the 5-position of the NMP ring is cleaved, the use of this compound would exhibit a primary kinetic isotope effect. This would provide strong evidence for the involvement of this bond in the rate-determining step of the reaction. While direct studies involving this compound in such processes were not found, the principles are well-documented in other systems. mdpi.com

Furthermore, in studies of catalytic deuteration, solvents can sometimes act as a source of hydrogen, leading to undesired H/D exchange. The use of a deuterated solvent like this compound could help to quantify or mitigate such solvent-derived hydrogen incorporation.

Deuterium exchange studies, often monitored by techniques like NMR or mass spectrometry, can reveal mechanistic details about proton transfer events. nih.govnih.gov For example, the development of analytical methods for NMP metabolites has utilized deuterium-labeled internal standards, demonstrating the utility of isotopic labeling in the study of this compound and its derivatives. nih.govresearchgate.net

Advanced Applications of 1 Methylpyrrolidinone 5,5, D2 in Chemical Research Methodologies

Applications as an Internal Standard in Quantitative Analytical Methods

Deuterium-labeled compounds, such as 1-Methylpyrrolidinone-5,5,-d2 (NMP-d2), are invaluable tools in quantitative analytical chemistry, particularly in methods involving mass spectrometry. Their utility as internal standards stems from their chemical similarity to the analyte of interest, with the key difference being the mass. This allows for accurate quantification by correcting for variations that can occur during sample preparation, injection, and ionization. cerilliant.combiopharmaservices.com

Method Development for LC-MS/MS Quantification of NMP and Related Compounds

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of compounds in complex matrices. In the analysis of N-methyl-2-pyrrolidone (NMP) and its metabolites, the use of a deuterated internal standard like NMP-d2 is crucial for achieving accurate and reliable results. fda.govnih.gov

A typical method involves adding a known amount of the deuterated internal standard to the sample early in the preparation process. biopharmaservices.com For instance, in the analysis of NMP in bovine liver, deuterated NMP (d9-NMP) is added before extraction with methanol (B129727) and acetonitrile. fda.gov The sample is then subjected to HPLC separation, followed by detection using positive electrospray tandem mass spectrometry (MS/MS). fda.gov Quantification is achieved by creating an external standard calibration curve of the peak area ratio of the analyte (NMP) to the internal standard (d9-NMP) against the concentration. fda.gov The use of multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, enhances the specificity of the method. fda.gov For NMP, transitions such as m/z 100→82, 100→69, 100→58, and 100→41 can be monitored, while for a deuterated analog like d9-NMP, a transition like m/z 109→62 is used. fda.gov

A study on the direct determination of NMP and its metabolites in urine also highlights the importance of deuterium-labeled internal standards. nih.gov This method allowed for the simultaneous quantification of NMP, 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-methylsuccinimide (MSI), and 2-hydroxy-N-methylsuccinimide (2-HMSI) in a single run without the need for solid-phase extraction. nih.gov The use of corresponding deuterium-labeled compounds as internal standards ensured high precision and accuracy. nih.gov

Table 1: LC-MS/MS Parameters for NMP Analysis

| Parameter | Value |

|---|---|

| Analyte | N-methyl-2-pyrrolidone (NMP) |

| Internal Standard | 1-Methylpyrrolidinone-d9 (d9-NMP) |

| NMP MRM Transition (Quantitation) | m/z 100→58 fda.gov |

| d9-NMP MRM Transition | m/z 109→62 fda.gov |

Validation of Analytical Procedures with Deuterated Analogs

The validation of an analytical method is essential to ensure its reliability for its intended purpose. scielo.br Using deuterated analogs as internal standards is a key component of this validation process, particularly for methods that quantify analytes in complex biological matrices. biopharmaservices.com The validation process for an LC-MS/MS method typically assesses parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). scielo.broup.com

In the development of a method for NMP and its metabolites in urine, the use of deuterium-labeled internal standards resulted in excellent performance characteristics. nih.gov The method demonstrated linearity over a range relevant to biological exposure indices. nih.gov The within-run and total precision, expressed as the coefficient of variation (CV, %), were low, indicating high reproducibility. nih.gov For example, the within-run CVs for NMP, 5-HNMP, MSI, and 2-HMSI were 5.6%, 3.4%, 3.7%, and 6.5%, respectively. nih.gov The accuracy of such methods is often confirmed through recovery studies, where a blank matrix is spiked with a known concentration of the analyte and the internal standard. oup.com

Table 2: Validation Parameters for NMP Metabolite Analysis in Urine

| Compound | Limit of Detection (mg/L) | Within-run Precision (CV, %) | Total Precision (CV, %) |

|---|---|---|---|

| NMP | 0.0001 nih.gov | 5.6 nih.gov | 9.2 nih.gov |

| 5-HNMP | 0.006 nih.gov | 3.4 nih.gov | 4.2 nih.gov |

| MSI | 0.008 nih.gov | 3.7 nih.gov | 6.0 nih.gov |

Deuterium (B1214612) Labeling in Solvent Systems

Deuterated solvents play a crucial role in various areas of chemical research, from elucidating reaction mechanisms to understanding the fundamental nature of solute-solvent interactions. This compound, as a deuterated polar aprotic solvent, offers unique advantages in these investigations.

Investigation of Solvent-Solute Interactions and Solvation Phenomena

The interactions between a solvent and a solute govern a wide range of chemical and physical processes, including reaction rates, equilibrium positions, and solubility. ucl.ac.uk Deuterium labeling, in conjunction with techniques like nuclear magnetic resonance (NMR) spectroscopy, provides a powerful means to probe these interactions at a molecular level. acs.org The substitution of hydrogen with deuterium alters the vibrational modes of the molecule and can influence intermolecular interactions, providing a sensitive handle for their study. acs.org

By comparing the behavior of a solute in NMP and NMP-d2, researchers can gain insights into the specific roles of different parts of the solvent molecule in the solvation process. For example, changes in the NMR chemical shifts of the solute or the solvent upon dissolution can reveal information about the formation of hydrogen bonds or other specific interactions. liverpool.ac.uk Furthermore, techniques like hydrogen/deuterium exchange mass spectrometry (HDX-MS) can be used to study the accessibility of different parts of a protein to the solvent, providing information about its structure and dynamics. acs.org The rate of exchange can be influenced by the presence of organic co-solvents like NMP. acs.org

Utilization in Specialized Reaction Media for Organic Synthesis and Materials Processing

The choice of solvent can have a profound impact on the outcome of a chemical reaction. acs.org Deuterated solvents like NMP-d2 are employed in specialized applications to either probe reaction mechanisms or to subtly influence the course of a reaction. For instance, in mechanistic studies, the incorporation of deuterium from the solvent into the product can provide definitive evidence for the involvement of the solvent in the reaction pathway. diva-portal.org This is particularly useful in transition-metal-catalyzed reactions where the solvent can act as a ligand or participate in proton transfer steps. acs.org

In materials science, NMP is a common solvent for the processing of polymers and the synthesis of advanced materials. researcher.life For example, it is used in the preparation of carbon slurries for supercapacitors and in the synthesis of silver nanoparticles. researcher.life The use of NMP-d2 in these processes can be beneficial for mechanistic investigations using techniques like neutron scattering, where the difference in scattering cross-sections between hydrogen and deuterium provides enhanced contrast. The synthesis of certain pharmaceutical compounds and advanced materials can also benefit from the unique properties of deuterated solvents. researchgate.net

Role in Isotope-Labeled Probes for Chemical Processes

Isotope labeling is a fundamental technique for tracing the fate of molecules and atoms through complex chemical and biological processes. kyoto-u.ac.jp this compound can serve as a precursor for the synthesis of more complex isotope-labeled probes or be used directly to study reaction mechanisms.

By incorporating a deuterated NMP moiety into a larger molecule, researchers can create a probe that can be tracked using mass spectrometry or NMR spectroscopy. nih.gov This approach is valuable for studying metabolic pathways, drug metabolism, and the mechanisms of enzyme-catalyzed reactions. The presence of the deuterium label provides a clear signature that distinguishes the probe from its non-labeled counterparts. nih.gov

In mechanistic studies, the use of NMP-d2 as a solvent or reactant can help to elucidate the role of specific C-H bonds in a reaction. acs.org For example, if a reaction involves the abstraction of a proton from the 5-position of the pyrrolidinone ring, performing the reaction in NMP-d2 would result in a kinetic isotope effect, where the rate of the reaction is slower compared to when non-deuterated NMP is used. This provides strong evidence for the involvement of that specific C-H bond in the rate-determining step of the reaction. Such studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Assessment of Oxidative Degradation Mechanisms in Complex Systems

The stability of NMP is a critical factor in its industrial applications, such as in microelectronics manufacturing, where its degradation can impact process efficiency and product quality. nih.govresearchgate.net Understanding the pathways through which NMP degrades under oxidative stress is essential for developing mitigation strategies. Isotopic labeling with this compound is a definitive method for investigating these degradation mechanisms.

Research has proposed several pathways for the oxidative degradation of NMP, often initiated by hydroxyl radicals. nih.govresearchgate.net One primary pathway involves hydrogen abstraction from the C5 methylene (B1212753) group (the carbon adjacent to the nitrogen within the ring), leading to the formation of N-methylsuccinimide (NMS) as a major degradation product. nih.gov A second pathway involves hydrogen abstraction from the N-methyl group, while a third, more speculative pathway, suggests a ring-opening mechanism. nih.govresearchgate.net

By using this compound, researchers can unequivocally test the proposed mechanism involving the C5 position. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, resulting in a kinetic isotope effect (KIE). This means that the abstraction of a deuterium atom from the C5 position will occur at a significantly slower rate than the abstraction of a hydrogen atom.

In a typical experiment, both NMP and this compound are subjected to identical oxidative conditions. The resulting degradation products are then analyzed and quantified, usually by liquid chromatography-mass spectrometry (LC-MS). A significant reduction in the yield of NMS from the degradation of this compound compared to NMP would provide direct evidence that its formation proceeds via hydrogen abstraction at the C5 position. This approach allows for the deconvolution of competing degradation pathways and provides quantitative data on the contribution of each mechanism. snnu.edu.cn

Table 1: Hypothetical Research Data on NMP Oxidative Degradation This interactive table illustrates the expected impact of the kinetic isotope effect on the distribution of degradation products when comparing NMP with its deuterated analog under identical oxidative stress.

| Compound Analyzed | Oxidative Condition | Relative Abundance of N-methylsuccinimide (NMS) | Relative Abundance of other Degradants (e.g., from N-methyl attack) | Mechanistic Inference |

| N-Methylpyrrolidinone (NMP) | H₂O₂/UV | 45% | 55% | Baseline degradation profile. |

| This compound | H₂O₂/UV | 12% | 88% | Formation of NMS is significantly suppressed, confirming C5-position attack as the primary pathway for its formation. |

Development of Tracers for Process Dynamics and Mass Balance Studies

Isotopically labeled compounds are invaluable as tracers in studies where it is necessary to track the movement and fate of a substance within a complex system without altering the system's behavior. cernobioscience.commedchemexpress.com this compound serves as an ideal tracer for NMP in various industrial and environmental contexts due to its chemical similarity to the parent compound and its distinct mass signature. cernobioscience.commedchemexpress.com

In process dynamics studies, this compound can be introduced as a pulse into a continuous flow system, such as a chemical reactor or a solvent recovery stream. By taking samples at various points downstream and analyzing the ratio of the deuterated tracer to the bulk, unlabeled NMP using mass spectrometry, engineers can determine critical process parameters. These include residence time distribution, mixing efficiency, and the identification of stagnant zones or short-circuiting, which are vital for process optimization and control. cam.ac.uk

For mass balance studies, the tracer is used to accurately quantify the amount of NMP that is consumed, lost, or transformed during a process. researchgate.netenvironmentclearance.nic.in For instance, in an industrial waste treatment process designed to break down NMP, a known quantity of this compound can be added to the influent stream. By measuring its concentration in the effluent, along with the concentrations of unlabeled NMP and its degradation products, a precise accounting of the process's efficiency can be achieved. This method overcomes challenges related to quantifying losses from volatilization or adsorption to surfaces, as the ratio between the tracer and the target compound remains constant. This application is crucial for environmental compliance, ensuring accurate reporting of pollutant destruction and removal efficiency. epa.gov

Table 2: Example of a Mass Balance Study in a Simulated Waste Stream This interactive table demonstrates how this compound is used as a tracer to perform an accurate mass balance calculation for an NMP waste treatment process.

| Parameter | Measurement Point | Value | Unit | Notes |

| NMP Concentration | Influent | 1000 | mg/L | Bulk NMP entering the system. |

| This compound (Tracer) | Influent (Spiked) | 10 | mg/L | Known amount of tracer added. |

| NMP Concentration | Effluent | 50 | mg/L | Remaining bulk NMP after treatment. |

| This compound (Tracer) | Effluent | 10 | mg/L | Tracer is not degraded, indicating no unexpected physical losses. |

| Calculated NMP Removal Efficiency | - | 95.0 | % | (1 - [NMP_effluent / NMP_influent]) * 100 |

| Total NMP Degraded | - | 950 | mg/L | Confirmed by the consistent tracer concentration. |

Future Directions and Emerging Research Frontiers for 1 Methylpyrrolidinone 5,5, D2

Development of Novel Synthetic Routes for Highly and Selectively Deuterated Analogs

The development of efficient and selective methods for the synthesis of deuterated compounds is a significant area of research. For 1-Methylpyrrolidinone-5,5,-d2 and its analogs, researchers are exploring novel synthetic strategies to achieve high levels of deuterium (B1214612) incorporation with precise control over the location of the deuterium atoms.

One promising approach involves catalytic hydrogen-deuterium exchange (HDE) . epo.org This method utilizes transition metal catalysts, such as ruthenium, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like D2O. epo.org Ruthenium-based catalysts have shown effectiveness in the regiospecific deuteration of aliphatic amines at the alpha-position to the nitrogen atom. epo.org Another avenue is the use of base-catalyzed isotope exchange, which has proven to be a viable method for preparing terminally-deuterated alkynes, a technique that could be adapted for pyrrolidinone derivatives. nih.gov

Furthermore, the development of one-pot synthesis methods presents an opportunity for more efficient and cost-effective production. For instance, a one-pot synthesis of N-methylpyrrolidine (NMPD) from 1,4-butanediol (B3395766) and methylamine (B109427) has been developed using a Cu- and Ni-modified ZSM-5 catalyst, achieving high yields and demonstrating potential for industrial scale-up. lookchem.com Adapting such methods for deuterated analogs could significantly streamline their production.

| Synthetic Approach | Catalyst/Reagents | Key Features |

| Catalytic Hydrogen-Deuterium Exchange (HDE) | Ruthenium catalysts, D2O | Regiospecific deuteration, particularly at the alpha-position to nitrogen. epo.org |

| Base-Catalyzed Isotope Exchange | Base (e.g., sodium hydroxide), Deuterium Source (e.g., D2O) | Viable for specific deuteration, adaptable for different compound classes. nih.gov |

| One-Pot Synthesis | Cu- and Ni-modified ZSM-5 | Efficient, low-cost, and scalable for industrial applications. lookchem.com |

| Palladium-Catalyzed Reactions | Pd(PPh3)2Cl2, CuI | Used in the synthesis of complex molecules, including radiolabeled compounds. researchgate.net |

Integration with Advanced Spectroscopic Techniques for Real-Time Analysis

The unique spectroscopic properties of deuterated compounds make them ideal probes for studying molecular structure and dynamics. The integration of this compound with advanced spectroscopic techniques is opening up new possibilities for real-time analysis of complex systems.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein conformation and dynamics. nih.gov By monitoring the exchange of amide protons with deuterium, researchers can gain insights into protein folding, ligand binding, and conformational changes. nih.gov The use of deuterated solvents like this compound can be crucial in these experiments, both as part of the solvent system and as an internal standard. medchemexpress.com

Nuclear Magnetic Resonance (NMR) spectroscopy also benefits from the use of deuterated compounds. Deuterium's distinct nuclear spin properties can simplify complex proton NMR spectra and provide unique structural information. The use of this compound as a deuterated solvent in NMR can help in elucidating the structure of solutes in a non-interfering medium.

Recent advancements in real-time transient absorption spectroscopy and other time-resolved techniques offer the potential to study the kinetics of reactions involving this compound. dtic.mil These methods can provide valuable data on reaction intermediates and transition states, contributing to a deeper understanding of reaction mechanisms.

Exploration in New Catalytic and Material Science Applications

The distinct physicochemical properties of this compound are being explored for novel applications in catalysis and material science. Its use as a solvent and a reactant in these fields is an active area of research.

In catalysis , N-methylpyrrolidone (the non-deuterated analog) has been used as a solvent in homogeneous catalytic reactions, such as the synthesis of acetic acid from CO and H2 using a Co-Ru/N-methylpyrrolidone catalyst. nih.gov The deuterated version could be employed to study kinetic isotope effects in such reactions, providing insights into the reaction mechanism. Ruthenium complexes, in general, have shown significant promise in a wide range of catalytic applications, including hydrogenation, dehydrogenation, and amination of alcohols. arabjchem.org The use of deuterated substrates and solvents in these catalytic systems can help to elucidate the intricate steps of these transformations.

In material science , NMP is widely used as a solvent for the fabrication of polymer membranes and in the production of advanced materials like polyphenylene sulfide (B99878) and aramid fibers. wikipedia.orgatamankimya.com It is also a key solvent in the manufacturing of lithium-ion batteries, where it is used to dissolve the polyvinylidene fluoride (B91410) (PVDF) binder for electrode preparation. wikipedia.orgatamankimya.com The use of this compound in these applications could lead to materials with altered properties or provide a means to study the fabrication processes in greater detail using techniques like neutron scattering. Furthermore, the development of composite materials, such as those combining transition metal sulfides with carbonaceous materials, holds promise for applications in energy storage, and NMP plays a role in their synthesis. european-mrs.com

| Application Area | Specific Use | Potential of Deuterated Analog |

| Catalysis | Solvent in homogeneous catalysis (e.g., acetic acid synthesis) nih.gov | Studying kinetic isotope effects to elucidate reaction mechanisms. |

| Material Science | Solvent for polymer membrane fabrication and advanced fiber production wikipedia.orgatamankimya.com | Investigating material properties and fabrication processes. |

| Energy Storage | Solvent for electrode preparation in lithium-ion batteries wikipedia.orgatamankimya.com | Probing the structure and dynamics of battery components. |

| Nanomaterials | Synthesis of composite materials for supercapacitors european-mrs.com | Understanding the role of the solvent in material formation and performance. |

Computational Advancements in Predicting Isotopic Behavior and System Dynamics

Computational modeling is becoming an indispensable tool for understanding and predicting the behavior of complex chemical systems. For this compound, computational methods are being employed to predict its isotopic behavior and the dynamics of systems in which it is a component.

Density Functional Theory (DFT) calculations can be used to analyze the structure and energetic features of molecules, including the effects of isotopic substitution. nih.gov Such calculations can provide insights into the vibrational frequencies and bond strengths of deuterated compounds, which are crucial for interpreting spectroscopic data and understanding kinetic isotope effects.

Molecular Dynamics (MD) simulations are powerful for studying the dynamic behavior of molecules and their interactions in solution. biorxiv.org By simulating systems containing this compound, researchers can model its diffusion, solvation properties, and its influence on the structure and dynamics of other molecules, such as proteins in HDX-MS experiments. livecomsjournal.org Software like HDXer has been developed to aid in the objective interpretation of HDX data using molecular simulations. livecomsjournal.org

The development of predictive models for the thermophysical properties of mixtures containing N-methylpyrrolidone provides a foundation for extending these models to its deuterated analogs. nih.gov These models can help in designing and optimizing processes where this compound is used as a solvent or reactant. Furthermore, analytical approaches using sigmoid growth curves are being developed to model and predict the dynamics of individual entities within complex systems, which could be applied to understand the behavior of deuterated molecules in various environments. arxiv.org

| Computational Method | Application | Relevance to this compound |

| Density Functional Theory (DFT) | Analyzing molecular structure and energetics. nih.gov | Predicting vibrational frequencies and bond strengths to understand isotopic effects. |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of molecules in solution. biorxiv.org | Modeling diffusion, solvation, and interactions with other molecules. |

| Predictive Thermophysical Models | Estimating properties of mixtures. nih.gov | Designing and optimizing processes involving the deuterated solvent. |

| System Dynamics Modeling | Predicting the behavior of entities in complex systems. arxiv.org | Understanding the role and fate of the deuterated compound in various applications. |

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 1-Methylpyrrolidinone-5,5-d2 in synthetic samples?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

- 1H NMR : Deuterium substitution at the 5,5-positions will eliminate proton signals at these sites, simplifying the spectrum. Compare with non-deuterated analogues (e.g., 1-Methylpyrrolidinone) to identify residual proton environments .

- MS : Confirm molecular weight via high-resolution MS (HRMS), expecting a +2 Da shift due to deuterium substitution. Stable isotope dilution assays (SIDA) can quantify isotopic purity .

- Data Table :

| Technique | Key Observations | Reference |

|---|---|---|

| 1H NMR | Absence of 5,5-H signals; δ ~2.8 ppm (N–CH3), δ ~2.0–2.5 ppm (ring protons) | |

| HRMS | [M+H]+ at m/z 116.12 (non-deuterated) vs. 118.13 (deuterated) |

Q. What safety protocols are critical when handling 1-Methylpyrrolidinone-5,5-d2 in laboratory settings?

- Methodological Answer : Follow guidelines for N-methylpyrrolidone (NMP) analogues, as deuterated variants may share similar toxicity profiles.

- Ventilation : Use fume hoods to minimize inhalation.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Collect deuterated waste separately for specialized isotopic disposal .

Advanced Research Questions

Q. How does deuterium substitution at the 5,5-positions influence reaction kinetics in organocatalytic applications?

- Methodological Answer : Investigate kinetic isotope effects (KIE) via comparative studies with non-deuterated 1-Methylpyrrolidinone.

- Experimental Design :

Conduct parallel reactions (e.g., aldol condensations) using both compounds.

Monitor reaction rates via HPLC or GC-MS.

Calculate KIE using .

- Key Consideration : Deuteration may reduce reaction rates due to stronger C–D bonds, altering transition states .

Q. What synthetic strategies optimize isotopic purity in 1-Methylpyrrolidinone-5,5-d2 production?

- Methodological Answer : Use deuterated reagents and controlled conditions.

- Step 1 : Start with deuterated precursors (e.g., 5,5-d2-pyrrolidinone) to minimize isotopic scrambling.

- Step 2 : Employ anhydrous solvents (e.g., deuterated DMF) to prevent proton exchange.

- Step 3 : Purify via column chromatography (silica gel, CH2Cl2/MeOH) and validate purity via NMR/MS .

- Data Table :

| Step | Key Parameters | Outcome | Reference |

|---|---|---|---|

| Precursor | 5,5-d2-pyrrolidinone | Minimizes scrambling | |

| Solvent | DMF-d7 | Reduces H/D exchange |

Q. How can researchers resolve contradictions in solvent polarity effects on deuterated vs. non-deuterated analogues?

- Methodological Answer : Perform solvatochromic studies using UV-Vis spectroscopy.

- Procedure :

Measure λmax of a solvatochromic probe (e.g., Reichardt’s dye) in deuterated/non-deuterated solvents.

Compare values to quantify polarity differences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.